molecular formula C10H13N5O4 B102081 2-(6-Aminopurin-7-yl)oxane-3,4,5-triol CAS No. 18031-41-9

2-(6-Aminopurin-7-yl)oxane-3,4,5-triol

Cat. No. B102081
CAS RN: 18031-41-9
M. Wt: 267.24 g/mol
InChI Key: CBWPYZBRYXUWKM-UHFFFAOYSA-N
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Description

2-(6-Aminopurin-7-yl)oxane-3,4,5-triol, also known as 2-Aminopurine (2AP), is a fluorescent analog of adenine. It is a purine derivative that has been extensively used in scientific research as a probe for studying DNA and RNA structure, dynamics, and interactions. The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair.

Mechanism of Action

The fluorescence of 2AP is quenched by neighboring nucleotides in DNA or RNA. The extent of quenching depends on the distance and orientation between 2AP and the neighboring nucleotides. This property has been used to study DNA and RNA structure and dynamics, as well as to probe protein-DNA interactions. The fluorescence of 2AP can also be quenched by metal ions, which has been used to study metal ion binding to DNA and RNA.
Biochemical and physiological effects:
2AP is a non-toxic compound that does not affect the biochemical or physiological properties of DNA or RNA. It has been used in a wide range of biological systems, including bacteria, yeast, and mammalian cells. Its unique properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2AP is its sensitivity to changes in DNA and RNA structure and dynamics. Its unique fluorescence properties make it a valuable tool for investigating the mechanisms of DNA replication, transcription, and repair, as well as protein-DNA interactions. However, the use of 2AP is limited by its low quantum yield and photobleaching. In addition, the synthesis of 2AP is challenging, and alternative synthetic methods have been developed to improve the yield and purity of the product.

Future Directions

The unique properties of 2AP make it an important tool for investigating the mechanisms of DNA replication, transcription, and repair. Future research directions could include the development of new synthetic methods for 2AP, the use of 2AP in combination with other probes to study complex biological systems, and the development of new applications for 2AP in the field of molecular biology.

Synthesis Methods

2AP can be synthesized by the reaction of adenine with nitrous acid, which converts the amino group to a diazonium ion. The diazonium ion then reacts with an oxime to form 2AP. The yield of this reaction is typically low, and alternative synthetic methods have been developed to improve the yield and purity of the product.

Scientific Research Applications

2AP has been used extensively in scientific research as a fluorescent probe for studying DNA and RNA structure, dynamics, and interactions. It has been used to study DNA replication, transcription, and repair, as well as protein-DNA interactions. 2AP has also been used to study RNA folding, splicing, and translation. Its unique fluorescence properties make it a valuable tool for investigating the dynamics of biological processes at the molecular level.

properties

CAS RN

18031-41-9

Product Name

2-(6-Aminopurin-7-yl)oxane-3,4,5-triol

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-7-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

CBWPYZBRYXUWKM-UHFFFAOYSA-N

SMILES

C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O

Other CAS RN

18031-41-9

synonyms

2-(6-aminopurin-7-yl)oxane-3,4,5-triol

Origin of Product

United States

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